

mass spectrometry fragmentation pattern of C₉H₈FN₃

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-1*H*-pyrazol-4-amine

CAS No.: 2060046-15-1

Cat. No.: B2585786

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Technical Deep-Dive: Comparative Fragmentation Analytics of C₉H₈FN₃ Isomers

Subject: C₉H₈FN₃ (MW: 177.18 Da) Focus Scaffolds: 1-(2-Fluorobenzyl)-1*H*-1,2,3-triazole vs. 1-(4-Fluorophenyl)-4-methyl-1*H*-1,2,3-triazole Methodology: Electrospray Ionization (ESI-CID) vs. Electron Impact (EI)

Executive Summary & Compound Profile

In the high-stakes arena of drug discovery, nitrogen-rich heterocycles like 1,2,3-triazoles are privileged scaffolds due to their metabolic stability and ability to mimic peptide bonds. However, the regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) often yields isomeric mixtures that are difficult to distinguish by NMR alone, particularly when fluorine substituents introduce complex coupling constants.

This guide provides a definitive mass spectrometric comparison for C₉H₈FN₃, a representative fluorinated triazole. We analyze the fragmentation dynamics of two pharmaceutically relevant isomers to demonstrate how Energy-Resolved Mass Spectrometry (ERMS) and hard ionization (EI) can be leveraged for unambiguous structural assignment.

The Isomer Challenge

Feature	Isomer A: 1-(2-Fluorobenzyl)-1,2,3-triazole	Isomer B: 1-(4-Fluorophenyl)-4-methyl-1,2,3-triazole
Structure	Benzyl group attached to N1 of triazole.[1][2][3][4][5][6]	Phenyl group on N1; Methyl on C4.
Key Stability	Benzylic C-N bond is labile.	N-Aryl bond is robust (conjugation).
Diagnostic Need	Identification of the tropylium ion.	Identification of ring-methyl loss.

Comparative Analytics: ESI-QTOF vs. EI-GCMS

This section compares the two dominant ionization platforms. For drug development, ESI-QTOF is preferred for screening, while EI-GCMS provides the structural fingerprinting required for library registration.

Technique A: ESI-QTOF (Soft Ionization + CID)

- Mechanism: Protonation followed by Collision-Induced Dissociation (CID).
- Performance: Preserves the molecular ion; fragmentation is controlled by collision energy (CE).
- Key Pathway: The "Triazole Breathing" mode—extrusion of molecular nitrogen ().

Technique B: EI-GCMS (Hard Ionization)

- Mechanism: 70 eV electron bombardment.[7]
- Performance: Extensive in-source fragmentation.
- Key Pathway: Radical cation instability leading to benzylic cleavage and ring explosion.

Deep Dive: Fragmentation Mechanisms

Pathway A: The "Nitrogen Extrusion" (Universal to Triazoles)

The most thermodynamically favorable pathway for 1,2,3-triazoles is the loss of (28 Da).

- Precursor:
- Transition: Ring opening to a diazo-imine intermediate.
- Product: Aziridine or ketenimine-like cation (150.08).

Pathway B: The "Fluorobenzyl" Signature (Isomer A Specific)

Isomer A contains a benzylic linker. Upon excitation, the bond cleaves heterolytically.

- Mechanism: The positive charge stabilizes on the benzyl fragment, which rearranges to the highly stable Fluorotropylium ion.
- Diagnostic Ion: 109.04 ().
- Abundance: This is the Base Peak (100%) in EI and high-energy CID spectra for Isomer A.

Pathway C: The "Ring-Methyl" Signature (Isomer B Specific)

Isomer B lacks the benzylic linker. The N-Phenyl bond is strong.

- Mechanism: Loss of

followed by loss of the methyl group (

) or acetonitrile (

).

- Diagnostic Ion:

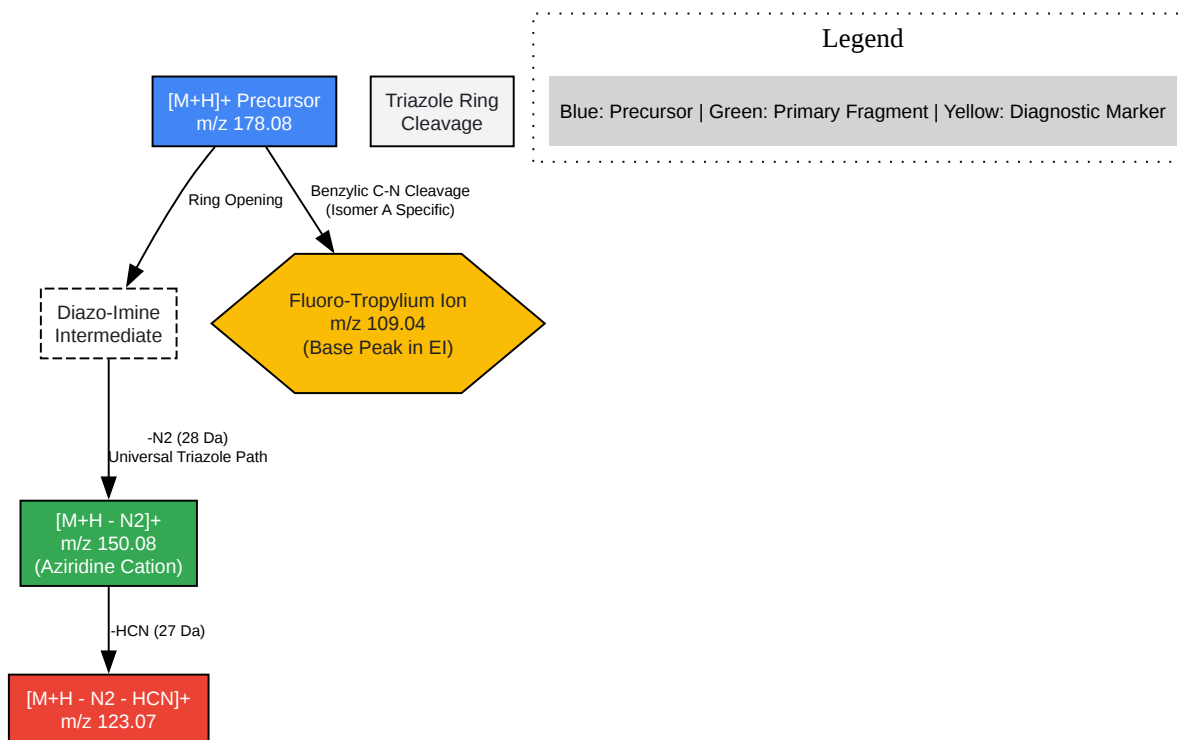
95 (

- Fluorophenyl cation) is observed, but

109 is notably absent or very low intensity.

Visualization of Fragmentation Pathways

The following diagram maps the critical dissociation pathways for Isomer A (Fluorobenzyl-triazole), highlighting the divergence points that allow for isomer differentiation.



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Caption: Fragmentation tree of 1-(2-fluorobenzyl)-1,2,3-triazole showing the competitive N2 loss vs. benzyl cleavage.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes a System Suitability Test (SST) using a known standard (e.g., Caffeine or Reserpine) to verify mass accuracy before analyzing C9H8FN3.

Step 1: Sample Preparation

- Stock Solution: Dissolve 1 mg of C9H8FN3 in 1 mL HPLC-grade Methanol (1 mg/mL).
- Working Standard: Dilute 10

L of stock into 990

L of 50:50 Methanol:Water + 0.1% Formic Acid (Final: 10 g/mL).

- Why Formic Acid? Promotes protonation for ESI efficiency.

Step 2: ESI-QTOF Acquisition Parameters

- Instrument: Agilent 6500 Q-TOF or equivalent.
- Source: ESI Positive Mode.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 135 V (Critical: Too high induces in-source fragmentation).
- Collision Energy (CE) Ramp: Acquire at 10, 20, and 40 eV.
 - Logic: 10 eV preserves parent; 40 eV reveals the "skeleton" (tropylium ion).

Step 3: Data Validation (SST)

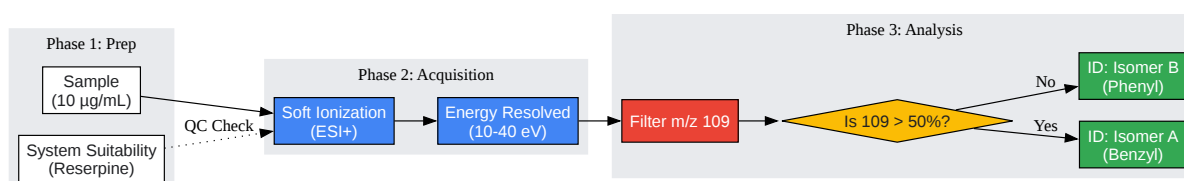
- Criterion: Mass error must be < 5 ppm.
- Check: Verify Isotopic Pattern. C₉H₈FN₃ should show an M+1 peak at ~10% intensity (due to 9 Carbons).

Comparative Data Summary

The table below contrasts the spectral fingerprints of the two isomers, providing the "Answer Key" for researchers.

m/z (Calc)	Ion Identity	Isomer A (Benzyl) Abundance	Isomer B (Phenyl) Abundance	Notes
178.08		High (100% at 10eV)	High (100% at 10eV)	Parent Ion
150.08		Medium	High	Loss of (Triazole specific)
109.04		Very High (Base Peak)	Absent / Trace	Diagnostic for Benzyl group
95.02		Low	Medium	Fluorophenyl cation
123.07		Low	Medium	Rearrangement product

Workflow Visualization



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Caption: Decision tree for distinguishing C₉H₈FN₃ isomers based on the abundance of the m/z 109 fragment.

References

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 - Source: Journal of the Chemical Society, Perkin Transactions 1.
 - Link:[[Link](#)]
- Differentiation of Isomers
 - Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[8][9]
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 - Title: 1,2,3-Triazoles: A Growing Class of Heterocycles.[8]
 - Source: ResearchG
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